molecular formula C7H9NO2S B14180793 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione CAS No. 922723-93-1

1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B14180793
CAS No.: 922723-93-1
M. Wt: 171.22 g/mol
InChI Key: PETKKBXSGFFOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H11NO2S It is known for its unique structure, which includes a pyrrolidine-2,5-dione core with a prop-2-en-1-ylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with prop-2-en-1-ylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects on cancer cells.

Comparison with Similar Compounds

    1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: Similar structure but with a 4-methylphenyl group instead of a prop-2-en-1-yl group.

    1-[(2-Sulfanylethyl)pyrrolidine-2,5-dione: Similar structure but with a 2-sulfanylethyl group instead of a prop-2-en-1-yl group.

Uniqueness: 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and biological activity are desired.

Properties

CAS No.

922723-93-1

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

1-prop-2-enylsulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H9NO2S/c1-2-5-11-8-6(9)3-4-7(8)10/h2H,1,3-5H2

InChI Key

PETKKBXSGFFOMO-UHFFFAOYSA-N

Canonical SMILES

C=CCSN1C(=O)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.